

Unveiling the Biological Activity of PI3K-IN-36: A Technical Guide

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Compound of Interest		
Compound Name:	PI3K-IN-36	
Cat. No.:	B8249361	Get Quote

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Cambridge, MA – November 7, 2025 – **PI3K-IN-36**, a potent phosphoinositide 3-kinase (PI3K) inhibitor, has emerged as a significant compound in preclinical research, particularly in the context of follicular lymphoma. This technical guide provides an in-depth overview of the biological activity of **PI3K-IN-36**, also known as compound A36, consolidating available data, outlining experimental methodologies, and visualizing its mechanism of action within the crucial PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Core Biological Activity: Potent PI3K Inhibition

PI3K-IN-36 is characterized as a potent inhibitor of the PI3K enzyme family.[1][2] While specific quantitative data such as IC50 values for the individual PI3K isoforms (α , β , γ , δ) are not publicly available in the reviewed literature, its designation as a "potent" inhibitor suggests significant activity at nanomolar concentrations, a characteristic of many advanced PI3K inhibitors. The primary therapeutic rationale for **PI3K-IN-36** is in the treatment of relapsed follicular lymphoma, a type of non-Hodgkin lymphoma where the PI3K signaling pathway is often dysregulated.[1][2]

The PI3K/Akt/mTOR Signaling Pathway: The Target of PI3K-IN-36





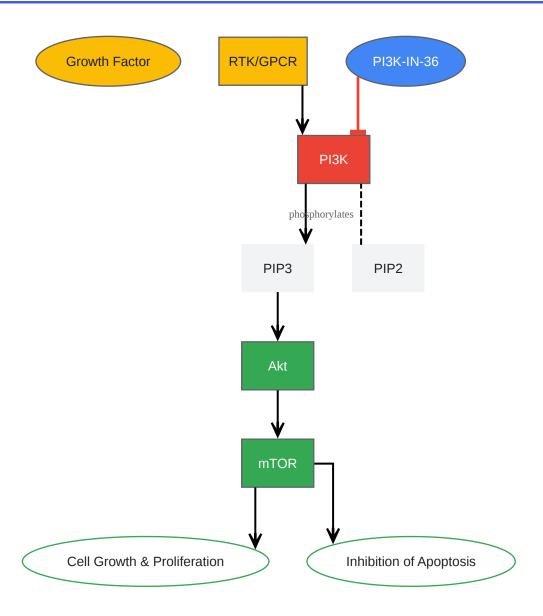


The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

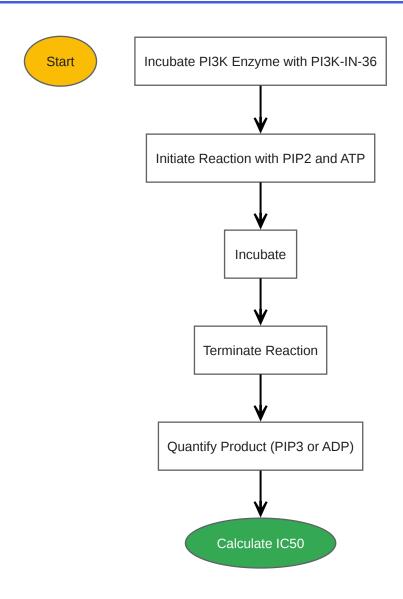
PI3K is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the subsequent promotion of cell growth and proliferation, as well as the inhibition of apoptosis.

PI3K-IN-36 exerts its biological effect by directly inhibiting the kinase activity of PI3K, thereby blocking the production of PIP3 and abrogating the downstream signaling cascade.









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